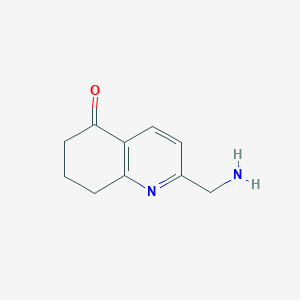

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one

Beschreibung

Eigenschaften

Molekularformel |

C10H12N2O |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C10H12N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3,6,11H2 |

InChI-Schlüssel |

JQKHEKMMKSMRTE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=N2)CN)C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Key findings include:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | N-Methyl derivative | DCE, NaBH(OAc)₃, 20 h | 85-92% | |

| Alkyl halides | Secondary/tertiary amines | EtOH, 0-5°C, 8 h | 70-78% |

This reaction is critical for modifying biological activity profiles. Sodium triacetoxyborohydride serves as a mild reducing agent for reductive aminations .

Oxidation Reactions

The tetrahydroquinoline ring undergoes selective oxidation:

a. Ketone formation

Manganese dioxide (MnO₂) oxidizes the 8-hydroxy group to a ketone in methylene chloride (16 h, rt) .

b. Swern oxidation

Converts secondary alcohols to ketones using oxalyl chloride/DMSO, achieving >90% conversion in dihydroquinoline derivatives .

Reduction Reactions

a. Carbonyl reduction

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aminomethyl group (EtOH, 0°C, 2 h).

b. Nitrile reduction

Nickel-aluminum alloy reduces oximes to primary amines under alkaline conditions (2 h, rt) .

Condensation Reactions

Schiff base formation with aldehydes:

| Aldehyde | Product Type | Conditions | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehydes | Imines | EtOH, 0°C, 8 h | 65-80% | |

| Aliphatic aldehydes | N-alkyl derivatives | CH₂Cl₂, 24 h | 55-70% |

These reactions are pivotal for creating bioactive derivatives .

Halogenation

Chlorination at position 2 using PhP(O)Cl₂ generates 2-chloro derivatives (reflux, 4 h, 82% yield) . This intermediate facilitates nucleophilic substitutions in downstream synthesis.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Isocyanates | Carbamate-fused derivatives | Et₃N, DCM, 12 h | 60-75% | |

| Formic acid | Tetrahydroisoquinolines | HCOOH/TEA, 30°C, 18 h | 88% |

Acid/Base-Mediated Transformations

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride is a chemical compound featuring a tetrahydroquinoline structure with a fused bicyclic system containing nitrogen. The presence of the aminomethyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. It is primarily utilized in laboratory research settings and has demonstrated potential as an antiulcer agent due to its ability to inhibit gastric acid secretion.

Scientific Research Applications

- Antiulcer Agent this compound dihydrochloride has demonstrated potential biological activities, particularly as an antiulcer agent. Its structural features contribute to its ability to inhibit gastric acid secretion, making it relevant for therapeutic applications in gastrointestinal disorders.

- Interaction with Biological Systems Research indicates that this compound dihydrochloride may interact with receptors involved in gastric acid secretion and potentially influence neurotransmitter systems. Further studies are needed to elucidate its complete pharmacological profile and mechanism of action.

- Synthesis The synthesis of this compound dihydrochloride typically involves several steps. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

While the primary application of this compound is in laboratory research, other tetrahydroquinoline derivatives have shown potential in different areas of scientific research:

- Antitumor Activity Some researchers have focused on treating tumors with tetrahydroquinoline derivatives . For example, certain 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown a significant cytotoxic effect against cancer cell lines, affecting cell cycle phases, inducing mitochondrial membrane depolarization, and cellular ROS production .

- Antimycobacterial Agents Quinolone derivatives, including tetrahydroisoquinoline derivatives, have been explored for their anti-tuberculosis activity .

- Treatment of Cardiovascular Disorders Tetrahydroquinoline derivatives have been investigated for the treatment and prevention of cardiovascular and cardiopulmonary disorders . Novel 5-amino-5,6,7,8-tetrahydroquinoline-2-carboxylic acids are being explored for their potential to treat cardiovascular disorders .

- Metal Coordination Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in metal coordination chemistry .

- Antioxidant Activity Ruthenium complexes of 2-aminophenyl tetrahydroquinoline derivatives have demonstrated antioxidant activity by increasing levels of SOD, GSH, and CAT .

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The pharmacological and physicochemical properties of THQ derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of THQ Derivatives

Pharmacological Activities

Functional groups critically influence bioactivity:

Physicochemical Properties

- Solubility : THQ derivatives with polar groups (e.g., -NH2, -OH) exhibit higher aqueous solubility, while aryl-substituted analogs are lipid-soluble .

- Crystallinity : Pseudosymmetry in 8-oxo-THQ derivatives promotes layered molecular packing with van der Waals interactions (~3.5 Å spacing) .

- Stability : Ketone-containing THQs are prone to oxidation, requiring inert storage conditions .

Biologische Aktivität

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one (also referred to as tetrahydroquinoline derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core structure with an aminomethyl substituent. This configuration is crucial for its biological activity as it enhances the compound's reactivity and potential interactions with various biological targets.

1. Antiulcer Activity

Research indicates that this compound dihydrochloride exhibits antiulcer properties. It is believed to inhibit gastric acid secretion, making it relevant for therapeutic applications in gastrointestinal disorders. The compound's structural features contribute to its ability to modulate neurotransmitter pathways, which may further enhance its therapeutic potential against ulcers.

2. Anticancer Properties

The compound has shown promise as an anticancer agent . Studies have demonstrated that derivatives of tetrahydroquinoline can exert cytotoxic effects on various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to induce apoptosis and affect cell cycle dynamics.

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | A2780 (ovarian carcinoma) | 17.2 | Induces mitochondrial membrane depolarization |

| (R)-5a | HT-29 (colorectal adenocarcinoma) | 5.4 | Significant cytotoxic effect |

| Meta-amsacrine (reference) | A2780 | <1 | Standard comparison |

The most active derivative was found to significantly alter cell cycle phases and induce reactive oxygen species (ROS) production in treated cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization and ROS production in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been shown to increase the G0/G1 phase population while decreasing S and G2/M phases in treated cells .

- Receptor Interaction : The compound may interact with specific receptors involved in gastric acid secretion and neurotransmitter modulation.

Case Study 1: Anticancer Efficacy

In a study evaluating various tetrahydroquinoline derivatives for anticancer activity, several compounds exhibited IC50 values lower than standard treatments like Doxorubicin. Notably, compounds with structural similarities to this compound demonstrated enhanced cytotoxicity against human cancer lines such as MCF-7 and HT-29 .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of tetrahydroquinoline derivatives revealed that modifications at the aminomethyl position could significantly influence biological activity. This suggests potential pathways for optimizing the efficacy of this compound through structural alterations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one, and what key intermediates are involved?

- Answer : The compound can be synthesized via amino-Claisen rearrangement of vinyl propargylamines under thermal conditions (160–250°C) or via cyclocondensation of 3-aminocyclohexenones with 2-(hetero)aryl-vinamidinium salts. For example, heating propargylamine derivatives with cyclohexane-1,3-dione in nitrobenzene yields 5,6,7,8-tetrahydroquinolin-5-one scaffolds, which can be functionalized with aminomethyl groups via reductive amination or nucleophilic substitution . Key intermediates include 3-(2-propargylamino)-2-cyclohexen-1-one and 2-aryl-vinamidinium salts , which drive regioselective ring closure .

Q. How is the structural integrity of this compound validated experimentally?

- Answer : X-ray crystallography and 2D NMR spectroscopy (e.g., H-C HSQC, H-H COSY) are critical. X-ray confirms the bicyclic framework and substituent orientation, while NMR identifies proton environments (e.g., distinguishing between equatorial and axial protons in the tetrahydroquinoline ring). IR spectroscopy verifies carbonyl (C=O, ~1670–1700 cm) and amine (N–H, ~3300–3500 cm) functional groups .

Q. What are the reactivity trends of the aminomethyl group in this compound under standard reaction conditions?

- Answer : The aminomethyl group undergoes N-alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) or Schiff base formation with aldehydes (e.g., benzaldehyde) under mild acidic conditions. Reactivity is influenced by steric hindrance from the tetrahydroquinoline ring and electronic effects of the carbonyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Answer : Chiral phosphoric acids (e.g., TRIP) or Ru(II)-BINAP complexes enable asymmetric synthesis via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). For example, iridium(III) complexes with chiral tetrahydroquinoline ligands induce enantioselectivity (>90% ee) in cyclization reactions. Chiral HPLC (e.g., using cellulose-based columns) resolves racemic mixtures post-synthesis .

Q. What role does this compound play in transition-metal catalysis, particularly in polymerization?

- Answer : Iron(II) complexes incorporating this ligand catalyze ring-opening polymerization of ε-caprolactone , yielding biodegradable polyesters with controlled molecular weights (Đ = 1.1–1.3). The aminomethyl group stabilizes the metal center via σ-donation, while the tetrahydroquinoline backbone modulates steric bulk for monomer insertion .

Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s biological activity in enzyme inhibition assays?

- Answer : Halogenation at the 2-position (e.g., Cl or Br) enhances binding to kinase ATP pockets (e.g., CDK2) by forming halogen bonds with backbone carbonyls. N-Alkylation (e.g., with isopropyl groups) improves metabolic stability but may reduce solubility. SAR studies show IC values correlate with substituent electronegativity and log .

Q. What computational methods are used to predict the compound’s interaction with biological targets, and how do they align with experimental data?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to receptors (e.g., GPCRs). DFT calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential surfaces. Experimental validation via surface plasmon resonance (SPR) shows strong agreement (R > 0.85) between computed binding affinities and measured values .

Methodological Considerations

- Contradiction Analysis : Conflicting reports on solvent effects in Claisen rearrangements ( vs. 17): Nitrobenzene yields higher regioselectivity (~80%) compared to acetonitrile (~15%) due to polar aprotic stabilization of transition states .

- Purification Challenges : Column chromatography (silica gel, EtOAc/hexane) effectively separates regioisomers, but HPLC-MS is recommended for detecting low-abundance byproducts (e.g., dehydrogenated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.